molecular formula C13H10Br3N3O2 B6045069 2,2-dibromo-N'-[(3Z)-6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide

2,2-dibromo-N'-[(3Z)-6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide

Cat. No.: B6045069
M. Wt: 479.95 g/mol
InChI Key: NSQVAFLRANEDSC-UHFFFAOYSA-N
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Description

2,2-dibromo-N’-[(3Z)-6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound featuring multiple bromine atoms and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-N’-[(3Z)-6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps, including bromination and cyclopropanation reactions. Common reagents used in these reactions include bromine, oxalyl bromide, and dimethyl sulfoxide (DMSO) as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using solid brominating agents such as tetrapropylammonium nonabromide (Pr4NBr9), which offers higher selectivity and safety compared to elemental bromine . The use of room-temperature ionic liquids as solvents can also enhance the efficiency and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-N’-[(3Z)-6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl bromide, DMSO, and potassium bromide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions include various brominated derivatives and cyclopropane-containing compounds, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-dibromo-N’-[(3Z)-6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity . Additionally, the cyclopropane ring can interact with hydrophobic pockets in target molecules, enhancing its binding affinity .

Properties

IUPAC Name

2,2-dibromo-N-[(6-bromo-2-hydroxy-1H-indol-3-yl)imino]-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br3N3O2/c1-12(5-13(12,15)16)11(21)19-18-9-7-3-2-6(14)4-8(7)17-10(9)20/h2-4,17,20H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQVAFLRANEDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)N=NC2=C(NC3=C2C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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